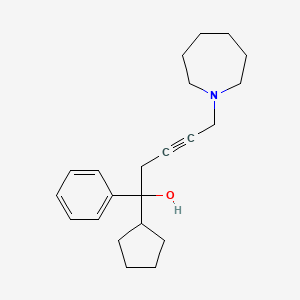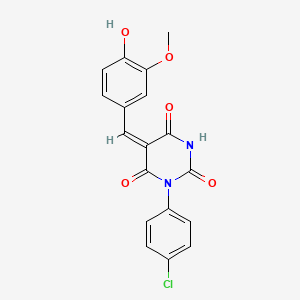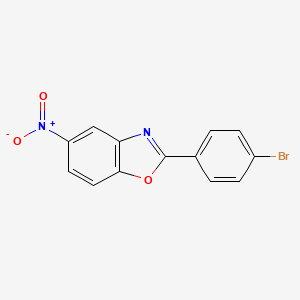
5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azépan-1-yl)-1-cyclopentyl-1-phénylpent-3-yn-1-ol est un composé organique complexe qui présente une structure unique combinant un cycle azépane, un groupe cyclopentyle, un groupe phényle et une chaîne pentynol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(Azépan-1-yl)-1-cyclopentyl-1-phénylpent-3-yn-1-ol implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie courante implique l'alkylation de l'azépane avec un précurseur alkyne approprié, suivie d'une cyclisation et de modifications de groupe fonctionnel. Les conditions de réaction nécessitent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le tétrahydrofurane (THF) pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des méthodes de synthèse en laboratoire, en mettant l'accent sur la capacité de production et la rentabilité. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
5-(Azépan-1-yl)-1-cyclopentyl-1-phénylpent-3-yn-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe alkyne peut être réduit en alcène ou en alcane.
Substitution : Le cycle azépane peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) ou l'hydrogène gazeux (H2).
Substitution : Nucléophiles comme l'azide de sodium (NaN3) ou l'hydrure de lithium aluminium (LiAlH4).
Principaux produits
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcènes ou d'alcanes.
Substitution : Formation de dérivés azépane substitués.
Applications de la recherche scientifique
5-(Azépan-1-yl)-1-cyclopentyl-1-phénylpent-3-yn-1-ol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des voies biologiques spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, comme les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action du 5-(Azépan-1-yl)-1-cyclopentyl-1-phénylpent-3-yn-1-ol implique son interaction avec des cibles moléculaires spécifiques. Le cycle azépane et le groupe phényle peuvent faciliter la liaison aux enzymes ou aux récepteurs, tandis que les groupes alkyne et hydroxyle peuvent participer à des réactions chimiques au sein des systèmes biologiques. Ces interactions peuvent moduler diverses voies, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol involves its interaction with specific molecular targets. The azepane ring and phenyl group may facilitate binding to enzymes or receptors, while the alkyne and hydroxyl groups can participate in chemical reactions within biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(Azépan-1-yl)pentan-1-amine : Structure similaire mais sans les groupes cyclopentyle et phényle.
(2-Azépan-1-yl-2-phényléthyl)amine : Contient un cycle azépane et un groupe phényle, mais diffère dans la structure globale.
6-Azépan-1-ylpyridin-3-amine : Présente un cycle azépane mais comprend un cycle pyridine au lieu d'un groupe cyclopentyle.
Unicité
5-(Azépan-1-yl)-1-cyclopentyl-1-phénylpent-3-yn-1-ol est unique en raison de sa combinaison d'éléments structurels, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C22H31NO |
|---|---|
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
5-(azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C22H31NO/c24-22(21-14-6-7-15-21,20-12-4-3-5-13-20)16-8-11-19-23-17-9-1-2-10-18-23/h3-5,12-13,21,24H,1-2,6-7,9-10,14-19H2 |
Clé InChI |
JMKGTANZMBGADG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC#CCC(C2CCCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)

![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)

